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molecular formula C11H22O2 B8285283 2,2,6-Trimethyl-heptanoic acid methyl ester

2,2,6-Trimethyl-heptanoic acid methyl ester

Cat. No. B8285283
M. Wt: 186.29 g/mol
InChI Key: KXTOJNRWWYAZRZ-UHFFFAOYSA-N
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Patent
US07419981B2

Procedure details

2,2,6-Trimethyl-heptanoic acid methyl ester (1.97 g, 10.6 mmol) was taken up in toluene (65 mL) and cooled to −78° C. DiBALH (12.7 mL of a 1 N solution in toluene) was added dropwise. After 45 min, 1.5 mL DiBALH was added. After 2 h, the reaction was quenched by the addition of 15 mL MeOH at −78° C. The mixture was warmed to ambient temperature, and then cooled again to −78° C. for the addition of 10 mL 1 N HCl. The mixture was extracted with EtOAc (3×15 mL). The combined organics were washed with brine, dried (MgSO4), filtered and concentrated. The residual oil was purified via silica gel chromatography (95/5 Hexane/EtOAc) to give 2,2,6-Trimethyl-heptan-1-ol (0.88 g). m/z 159 (M+).
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
65 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]([CH3:12])([CH3:11])[CH2:5][CH2:6][CH2:7][CH:8]([CH3:10])[CH3:9].CC(C[AlH]CC(C)C)C>C1(C)C=CC=CC=1>[CH3:11][C:4]([CH3:12])([CH2:5][CH2:6][CH2:7][CH:8]([CH3:9])[CH3:10])[CH2:3][OH:2]

Inputs

Step One
Name
Quantity
1.97 g
Type
reactant
Smiles
COC(C(CCCC(C)C)(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
1.5 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Four
Name
Quantity
65 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by the addition of 15 mL MeOH at −78° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
cooled again to −78° C. for the addition of 10 mL 1 N HCl
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (3×15 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residual oil was purified via silica gel chromatography (95/5 Hexane/EtOAc)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
CC(CO)(CCCC(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.88 g
YIELD: CALCULATEDPERCENTYIELD 52.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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